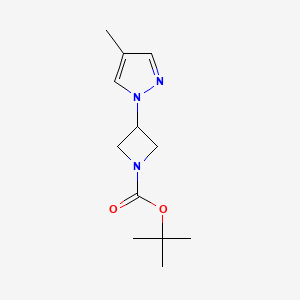

tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(4-methylpyrazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9-5-13-15(6-9)10-7-14(8-10)11(16)17-12(2,3)4/h5-6,10H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVVTVVHUFVMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2CN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Azetidine Ring Formation: The azetidine ring is often constructed via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

Coupling of Pyrazole and Azetidine Rings: The pyrazole and azetidine rings are then coupled using a suitable linker, often through nucleophilic substitution or condensation reactions.

Introduction of the tert-Butyl Ester Group: The final step involves esterification to introduce the tert-butyl group, typically using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine nitrogen in this compound participates in nucleophilic substitution reactions due to its tertiary amine character and steric accessibility.

Key Reactions:

Mechanistic Notes :

-

Alkylation occurs via an SN2 mechanism under mild base conditions.

-

Steric hindrance from the tert-butyl group slows reaction kinetics compared to non-bulky analogs .

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to generate a free amine, enabling further functionalization.

Deprotection Conditions:

| Acid | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM | RT | 2–4 h | >90% | |

| HCl (4M in dioxane) | Methanol | 0°C → RT | 6 h | 85% |

Applications :

-

The deprotected amine serves as an intermediate in peptide coupling or metal-catalyzed cross-coupling reactions .

Oxidation of the Azetidine Ring

The azetidine ring undergoes oxidation to form ketone derivatives under controlled conditions.

Oxidation Protocol:

| Reagent System | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| TEMPO/H₂O₂ | CH₂Cl₂ | 10–15°C | tert-Butyl 3-oxoazetidine-1-carboxylate | 92.1% | |

| CrO₃ (chromium trioxide) | Acetone | 0°C | Oxo derivatives | 70–80% |

Optimization :

-

Microchannel reactors improve efficiency and reduce byproduct formation compared to batch processes .

Condensation Reactions Involving the Pyrazole Moiety

The 4-methylpyrazole group participates in condensation reactions, particularly at the N1 position.

Example Reaction:

| Reactant | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | AcOH | Reflux, 12 h | Schiff base-functionalized analog | 55% | |

| Ethyl cyanoacetate | K₂CO₃ | DMF, 80°C | Cyano-substituted derivatives | 40–50% |

Limitations :

-

The methyl group at the 4-position reduces electrophilicity, necessitating harsher conditions for reactivity.

Cyclization Reactions

The compound serves as a precursor in ring-expansion or annulation reactions.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Propargyl bromide | CuI, DIPEA, DMF, 60°C | Fused bicyclic azetidine-pyrazole | 48% | |

| Ethylene glycol diacrylate | AIBN, Toluene, 80°C | Macrocyclic lactam | 30% |

Note :

Stability Under Hydrolytic Conditions

The Boc group exhibits stability in basic aqueous environments but degrades under prolonged acidic exposure.

| Condition | Degradation Observed? | Half-Life | Reference |

|---|---|---|---|

| pH 7.4 (PBS buffer) | No | >72 h | |

| pH 2.0 (HCl) | Yes | 4 h |

Comparative Reactivity with Analogs

The 4-methylpyrazole substituent confers distinct reactivity compared to other azetidine derivatives:

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that pyrazole derivatives, including those related to tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety have been shown to inhibit the proliferation of A549 lung cancer cells, suggesting their potential as anticancer agents through mechanisms such as apoptosis induction .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also notable. Studies have demonstrated that certain pyrazole compounds can effectively target various pathogens, indicating that this compound may possess similar properties. The structure-activity relationship (SAR) studies in this area highlight the importance of substituents on the pyrazole ring for enhancing antimicrobial efficacy .

Synthetic Utility

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For example, reactions involving nucleophilic substitutions and cyclization processes have been reported, showcasing its utility in generating diverse chemical scaffolds .

Reagent for Functionalization

The compound can be employed as a reagent for functionalizing other organic molecules. Its reactive sites allow for the introduction of various functional groups, which can lead to the development of novel compounds with tailored properties for specific applications, such as pharmaceuticals or agrochemicals .

Therapeutic Potential

Neurological Applications

There is emerging interest in exploring the potential neurological applications of pyrazole derivatives. Some studies suggest that compounds similar to this compound may exhibit neuroprotective effects or modulate neurotransmitter systems, thereby offering prospects for treating neurological disorders .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| A549 Cell Proliferation Inhibition | Pyrazole derivatives inhibited growth by inducing apoptosis | Potential for anticancer drug development |

| Antimicrobial Efficacy | Certain pyrazole compounds showed effectiveness against bacterial strains | Development of new antibiotics |

| Neurological Effects | Some derivatives exhibited neuroprotective activity | Future research in neuropharmacology |

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins, while the azetidine ring may interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights

Functional Group Diversity: The pyrazole-substituted analog (target compound) exhibits aromatic heterocyclic character, enabling π-π stacking and hydrogen-bonding interactions critical for target binding in drug design. In contrast, amino (CAS 193269-78-2) or hydroxyl (CAS 142253-56-3) derivatives prioritize polar interactions and solubility . Fluorinated analogs (e.g., CAS 1126650-66-5) introduce metabolic stability and lipophilicity, making them suitable for central nervous system (CNS) therapeutics .

Synthetic Utility: The Boc-protected azetidine core is a common feature, allowing deprotection to generate free amines or hydroxyls for downstream reactions. For example, tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) is widely used in peptide coupling, while the ketone-bearing analog (CAS 152537-04-7) serves as a handle for bioconjugation .

Hydrogen-Bonding Patterns: Pyrazole-containing derivatives form stronger hydrogen-bonding networks compared to non-aromatic substituents, as predicted by graph-set analysis (). This property is critical in crystal engineering and supramolecular chemistry .

Thermodynamic Stability :

- Fluorinated and methyl-substituted analogs (e.g., CAS 1126650-66-5) exhibit higher thermal stability due to reduced rotational freedom and stronger C-F bonds, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS No. 1315366-46-1) is a novel compound with significant potential in pharmacological applications. Its unique structure, characterized by the azetidine ring and a pyrazole moiety, suggests various biological activities. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound based on diverse research findings.

- Molecular Formula : C12H19N3O2

- Molecular Weight : 237.3 g/mol

- Structure : The compound features a tert-butyl group, an azetidine ring, and a pyrazole derivative, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and azetidine structures exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 10.38 | Induction of apoptosis via p53 activation |

| U-937 (Leukemia) | 5.5 | Caspase activation leading to cell death |

| MEL-8 (Melanoma) | 8.0 | Cell cycle arrest and apoptosis |

These findings suggest that the compound may act as a potent inducer of apoptosis, potentially through mechanisms involving p53 and caspase pathways .

Synthesis and Evaluation

A study synthesized this compound and evaluated its biological activities. The synthesis involved standard organic reactions yielding high purity (>95%). Subsequent biological assays revealed significant cytotoxicity against several cancer cell lines, supporting its potential use in oncology .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications to the pyrazole group can enhance biological activity. For example, substituents on the pyrazole ring can significantly affect potency against specific cancer types or microbial strains. This highlights the importance of further chemical optimization to improve therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, and what key reaction conditions should be considered?

- Methodology: Synthesis typically involves multi-step strategies:

- Step 1: Construct the azetidine ring via cyclization reactions, such as intramolecular nucleophilic substitution, using tert-butyl protection to stabilize intermediates .

- Step 2: Introduce the 4-methylpyrazole moiety via coupling reactions (e.g., Buchwald-Hartwig amination or copper-catalyzed cross-coupling) under inert atmospheres .

- Key Conditions: Use anhydrous solvents (e.g., THF or DMF), Pd/Cu catalysts, and temperatures between 60–100°C. Tert-butyl groups require protection from acidic/basic conditions to prevent deprotection .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodology:

- NMR Spectroscopy: Analyze 1H and 13C NMR to verify tert-butyl (δ ~1.2 ppm for CH3) and azetidine (δ ~3.5–4.5 ppm for N-CH2) signals. Pyrazole protons appear as distinct singlets (δ ~7.5–8.5 ppm) .

- X-ray Crystallography: Resolve absolute configuration, as demonstrated for tert-butyl piperazine analogs (e.g., C–H···O interactions stabilize crystal packing) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What are the recommended storage conditions and handling protocols for this compound?

- Guidelines:

- Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .

- Use desiccants (e.g., silica gel) and moisture-free solvents during handling. Avoid prolonged exposure to light, as heterocycles may degrade .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology:

- DFT Calculations: Model transition states to predict regioselectivity in azetidine ring functionalization. For example, assess nucleophilic attack at the azetidine N-position vs. pyrazole C4 .

- Molecular Dynamics Simulations: Study solvent effects on reaction pathways, as polar aprotic solvents (e.g., DMSO) may stabilize charged intermediates .

Q. What strategies are effective in resolving contradictions between theoretical and experimental data regarding solubility and polarity?

- Approaches:

- Purification Optimization: Use reverse-phase HPLC or recrystallization (e.g., ethyl acetate/hexane mixtures) to isolate pure enantiomers, addressing discrepancies in solubility predictions .

- Co-Solvent Systems: Combine DMSO with water or ethanol to enhance solubility while maintaining stability .

- LogP Analysis: Experimentally determine partition coefficients and compare with computational models (e.g., XLogP3) to refine predictive algorithms .

Q. In designing biological activity assays, what in vitro models are suitable for evaluating the compound’s interaction with kinase targets?

- Methodology:

- Kinase Inhibition Assays: Use recombinant kinases (e.g., JAK2 or EGFR) with ATP-binding site mutations to test competitive inhibition, leveraging structural analogs like pyrazolo[3,4-d]pyrimidine derivatives .

- Cellular Uptake Studies: Employ fluorescently tagged analogs to monitor intracellular localization in cancer cell lines (e.g., HeLa or MCF-7) .

- Docking Simulations: Align the compound’s 3D structure (from crystallography) with kinase active sites using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.